AR Binding Affinity: 5 nM Ki Demonstrates Potent Target Engagement Relative to Endogenous Androgens
AC-262,536 binds to the androgen receptor with a Ki of 5 nM, as measured in competitive radioligand binding assays [1]. This affinity is superior to that of the endogenous agonist testosterone (Ki = 29 nM) and dihydrotestosterone (DHT, Ki = 10 nM) [2]. The 5.8-fold improvement in affinity over testosterone indicates that AC-262,536 can effectively compete for AR binding sites at lower concentrations, a critical factor for achieving target occupancy in cell-based and in vivo models.
| Evidence Dimension | Androgen Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | Testosterone (29 nM) and Dihydrotestosterone (10 nM) |
| Quantified Difference | 5.8-fold lower Ki vs. testosterone; 2-fold lower Ki vs. DHT |
| Conditions | Competitive radioligand binding assay using human androgen receptor |
Why This Matters
For procurement decisions, a lower Ki value translates to higher potency at the molecular target, allowing for the use of reduced compound quantities in screening assays and potentially improving signal-to-noise ratios in cell-based experiments.
- [1] Fabrice Piu et al. Pharmacological characterization of AC-262536, a novel selective androgen receptor modulator. J Steroid Biochem Mol Biol. 2008 Mar;109(1-2):129-37. View Source
- [2] Chemistry:AC-262,536. HandWiki. Accessed 2026. View Source
